![molecular formula C19H18Cl2N2O5S2 B2634457 (Z)-2-(2,4-dichlorophenoxy)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 864977-23-1](/img/structure/B2634457.png)
(Z)-2-(2,4-dichlorophenoxy)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide
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Description
(Z)-2-(2,4-dichlorophenoxy)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C19H18Cl2N2O5S2 and its molecular weight is 489.38. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(2,4-dichlorophenoxy)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(2,4-dichlorophenoxy)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Applications
Derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety have been synthesized and evaluated for anticonvulsant activity. Some compounds demonstrated significant effects against induced convulsions, highlighting the potential of sulfonamide thiazole derivatives in developing treatments for convulsive disorders (Farag et al., 2012).
Antimicrobial and Anticancer Activity
Sulfonamide derivatives have shown promising antimicrobial activity against various strains. Specific compounds exhibited high activity, indicating their potential in creating new antimicrobial agents. Additionally, computational and experimental analyses provided insights into the antimicrobial efficacy of these compounds (Fahim & Ismael, 2019). Moreover, some thiazolidinones with benzothiazole moieties have been screened for antitumor activity, revealing potential in leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers cell lines, which underscores the versatility of benzothiazole derivatives in medicinal chemistry (Havrylyuk et al., 2010).
Photophysical Properties and Molecular Docking
The photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamide crystals were investigated, providing insights into hydrogen bonding interactions and their impact on the crystalline structure and properties. This research contributes to the understanding of molecular interactions and the design of materials with specific photophysical characteristics (Balijapalli et al., 2017).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O5S2/c1-27-8-7-23-15-5-4-13(30(2,25)26)10-17(15)29-19(23)22-18(24)11-28-16-6-3-12(20)9-14(16)21/h3-6,9-10H,7-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXSIANXUPRVRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2,4-dichlorophenoxy)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide |
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